Dual EGFR/HER2 Potency and Kinase Selectivity
Lapatinib distinguishes itself from first-generation EGFR inhibitors (gefitinib, erlotinib) by its potent dual inhibition of HER2 and EGFR. Lapatinib demonstrates in vitro IC50 values of 9.2 nM for ErbB-2 and 10.8 nM for EGFR, showing high affinity for both targets . In contrast, gefitinib and erlotinib are characterized as EGFR-selective inhibitors and show significantly reduced or negligible activity against HER2-overexpressing cell lines [1]. This dual inhibition is reflected in cellular assays where lapatinib potently inhibits growth of both EGFR- and ErbB-2-overexpressing cells, whereas the EGFR-selective inhibitors OSI-774 (erlotinib) and Iressa (gefitinib) preferentially inhibit only EGFR-overexpressing cell lines .
| Evidence Dimension | In vitro kinase inhibition potency |
|---|---|
| Target Compound Data | IC50: ErbB-2 = 9.2 nM, EGFR = 10.8 nM |
| Comparator Or Baseline | Gefitinib/Erlotinib (EGFR-selective inhibitors): Activity is selective for EGFR-overexpressing cells, with minimal effect on HER2-driven growth. |
| Quantified Difference | Lapatinib shows potent inhibition of HER2 (IC50 9.2 nM), a target not significantly engaged by gefitinib or erlotinib at clinically relevant concentrations. |
| Conditions | Cell-free kinase assays using purified ErbB-2 and EGFR tyrosine kinase domains; cell-based proliferation assays in HN5 (EGFR-overexpressing) and BT474 (HER2-overexpressing) cell lines. |
Why This Matters
Procurement for research or clinical development in HER2-driven cancers requires an agent with dual HER2/EGFR activity, which single-target EGFR inhibitors cannot provide.
- [1] Rusnak DW, Lackey K, Affleck K, et al. The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo. Mol Cancer Ther. 2001;1(2):85-94. View Source
